molecular formula C18H16N4OS B2728414 3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole CAS No. 1428359-14-1

3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole

Cat. No.: B2728414
CAS No.: 1428359-14-1
M. Wt: 336.41
InChI Key: FFFFJPRELJLPKQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an isoxazole ring, a pyrazolo[1,5-a]pyrazine moiety, and a phenyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the isoxazole ring through cyclization reactions. The final step often involves the thiomethylation to attach the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile employed.

Scientific Research Applications

3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.

    Phenylpyrazole: Contains a phenyl group attached to a pyrazole ring, similar to the phenylpyrazolo[1,5-a]pyrazine moiety in the compound of interest.

Uniqueness

3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole is unique due to the combination of its isoxazole ring, pyrazolo[1,5-a]pyrazine core, and thioether linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-4-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-12-15(13(2)23-21-12)11-24-18-17-10-16(14-6-4-3-5-7-14)20-22(17)9-8-19-18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFFJPRELJLPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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